molecular formula C9H11BrF3NO2 B13649224 (3E)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one

(3E)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one

Cat. No.: B13649224
M. Wt: 302.09 g/mol
InChI Key: GXJOWVIDQBCAPP-FNORWQNLSA-N
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Description

(3E)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one is a synthetic organic compound characterized by the presence of bromine, trifluoromethyl, and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a brominated alkene with a trifluoromethyl ketone in the presence of a base, followed by the introduction of the morpholine group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and automated systems are employed to maintain consistent reaction conditions and optimize the overall yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Scientific Research Applications

(3E)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    (3E)-5-fluoro-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one: Similar structure but with a fluorine atom instead of bromine.

    (3E)-5-chloro-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one: Similar structure but with a chlorine atom instead of bromine.

    (3E)-5-iodo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (3E)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one imparts unique reactivity and properties compared to its halogenated analogs

Properties

Molecular Formula

C9H11BrF3NO2

Molecular Weight

302.09 g/mol

IUPAC Name

(E)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one

InChI

InChI=1S/C9H11BrF3NO2/c10-6-7(5-8(15)9(11,12)13)14-1-3-16-4-2-14/h5H,1-4,6H2/b7-5+

InChI Key

GXJOWVIDQBCAPP-FNORWQNLSA-N

Isomeric SMILES

C1COCCN1/C(=C/C(=O)C(F)(F)F)/CBr

Canonical SMILES

C1COCCN1C(=CC(=O)C(F)(F)F)CBr

Origin of Product

United States

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